Carnitine methyl ester chloride

説明

Contextualization within Carnitine Biology and Metabolism

L-carnitine is essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy in the form of ATP. umich.eduarvojournals.org This process, known as the carnitine shuttle, is fundamental to energy production in tissues that have high energy demands, such as skeletal and cardiac muscle. umich.edunih.gov

The core of carnitine's function lies in its ability to form esters with acyl-CoAs, catalyzed by a family of enzymes called carnitine acyltransferases. nih.gov This reversible esterification allows for the modulation of the intracellular acyl-CoA to free CoA ratio, a critical factor in maintaining metabolic flexibility. nih.gov The formation of various acylcarnitine esters is a key indicator of mitochondrial function and cellular metabolism. nih.gov

Carnitine is synthesized in most eukaryotic organisms from the amino acids lysine (B10760008) and methionine. nih.gov The biosynthesis involves a series of enzymatic steps to produce L-carnitine.

Historical Perspective of Carnitine Ester Research Relevant to Synthetic Derivatives

The journey of carnitine research began with its discovery in 1905. However, its crucial role in fatty acid metabolism was not established until about 50 years later. Early research focused on understanding the physiological functions of L-carnitine and its naturally occurring esters. The development of radioenzymatic assays allowed for the determination of free and total carnitine levels, providing initial insights into carnitine homeostasis. nih.gov

A significant leap forward in carnitine ester research came with the advent of mass spectrometry. This technology enabled the specific and sensitive measurement of a wide array of individual carnitine esters, revolutionizing the study of metabolic disorders. nih.gov The ability to profile acylcarnitines has become a cornerstone of newborn screening programs, allowing for the early detection of numerous inborn errors of metabolism. nih.gov

The understanding of the structure-activity relationships of carnitine and its natural esters paved the way for the synthesis of novel derivatives. Researchers began to explore how modifications to the carnitine molecule, such as esterification with different acyl groups, could influence its properties and biological activity. This led to the creation of synthetic carnitine esters, including carnitine methyl ester chloride, with the aim of developing tools to further probe carnitine's functions.

Rationale for Investigating Synthetic Carnitine Esters, including Methyl Ester Chloride

The synthesis and study of carnitine derivatives like carnitine methyl ester chloride are driven by the need for specific molecular tools to dissect the complexities of cellular metabolism.

Role as Molecular Probes in Biochemical Systems

Synthetic carnitine esters can serve as valuable molecular probes to investigate the mechanisms of carnitine transport and metabolism. By modifying the structure of the carnitine molecule, researchers can design compounds with altered affinities for transporters and enzymes. L-carnitine itself has been identified as a potential probe to assess mitochondrial drug toxicity. umich.edu

While direct research utilizing carnitine methyl ester chloride as a molecular probe is not extensively documented in publicly available literature, the principle is demonstrated by related compounds. For instance, a novel synthetic derivative, lipoyl-L-carnitine methyl ester iodide (PMX-500FI), has been used in studies of retinal detachment. nih.gov In this research, the compound was administered to investigate its protective effects on photoreceptors, highlighting the potential of synthetic carnitine esters to modulate cellular processes and serve as investigational tools. nih.gov The esterification of carnitine is a key strategy in developing such probes.

Utility in Mechanistic Studies within Cellular and Subcellular Compartments

Synthetic carnitine esters are instrumental in elucidating the mechanisms of action of the carnitine system within different cellular and subcellular compartments. The study of various carnitine esters helps in understanding the substrate specificity of carnitine acyltransferases and the carnitine/acylcarnitine translocase, a key component of the carnitine shuttle.

The accumulation of specific acylcarnitine esters is a hallmark of certain metabolic diseases. nih.gov By synthesizing and studying these esters, including potentially carnitine methyl ester, researchers can model these pathological conditions in vitro and in vivo to understand disease mechanisms at a molecular level. While specific mechanistic studies focused solely on carnitine methyl ester chloride are not prominent in the scientific literature, the broader investigation of synthetic carnitine esters continues to provide valuable insights into metabolic pathways and the development of potential therapeutic strategies for metabolic disorders.

Chemical and Physical Properties of Carnitine Methyl Ester Chloride

| Property | Value |

| Molecular Formula | C₈H₁₈ClNO₃ |

| Molecular Weight | 211.68 g/mol |

| IUPAC Name | (3-carboxy-2-hydroxypropyl)trimethylazanium;chloride |

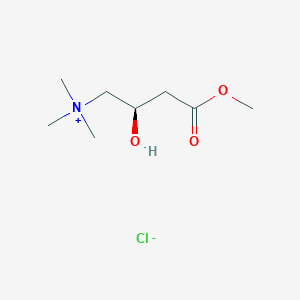

Structure

3D Structure of Parent

特性

CAS番号 |

61809-71-0 |

|---|---|

分子式 |

C8H18ClNO3 |

分子量 |

211.68 g/mol |

IUPAC名 |

[(2R)-2-hydroxy-4-methoxy-4-oxobutyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C8H18NO3.ClH/c1-9(2,3)6-7(10)5-8(11)12-4;/h7,10H,5-6H2,1-4H3;1H/q+1;/p-1/t7-;/m1./s1 |

InChIキー |

YJVCQYNMHROJMW-OGFXRTJISA-M |

異性体SMILES |

C[N+](C)(C)C[C@@H](CC(=O)OC)O.[Cl-] |

正規SMILES |

C[N+](C)(C)CC(CC(=O)OC)O.[Cl-] |

製品の起源 |

United States |

Analytical Methodologies and Spectroscopic Characterization in Research

Mass Spectrometry-Based Approaches for Carnitine Methyl Ester Detection and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of carnitine and its esters, offering unparalleled sensitivity and the ability to determine specific acylcarnitine profiles. nih.govbevital.no The introduction of MS has significantly advanced the understanding of carnitine homeostasis in both normal and pathological states. nih.govglobalauthorid.com

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard quantitative technique that relies on the use of stable isotope-labeled internal standards. For the analysis of carnitine esters, a known amount of an isotopically labeled analog, such as L-Carnitine·HCl (methyl-D₃), is added to the sample. isotope.comisotope.com This internal standard behaves identically to the endogenous analyte during sample preparation and ionization, correcting for variations in extraction efficiency and matrix effects.

The quantification is based on the ratio of the signal intensity of the native analyte to that of the isotopic standard. nih.gov This approach provides high accuracy and precision for the determination of carnitine and acylcarnitine concentrations in complex biological matrices. nih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Methyl Esters

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is a powerful technique for the sensitive and specific detection of carnitine methyl esters. uni-goettingen.de ESI is a soft ionization method that allows the transfer of intact, charged molecules from the liquid phase to the gas phase, minimizing fragmentation. uni-goettingen.de This is particularly advantageous for the analysis of thermally labile compounds like carnitine esters.

In ESI-MS/MS, a precursor ion corresponding to the carnitine methyl ester is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), significantly enhances selectivity and signal-to-noise ratio, allowing for the detection of low-abundance species. researchgate.net The fragmentation of acylcarnitine butyl esters, for instance, often yields a characteristic product ion at m/z 85. nih.gov

The derivatization of carnitine and acylcarnitines to their methyl or butyl esters improves their chromatographic properties and ionization efficiency in ESI-MS. nih.govresearchgate.net For example, the methylation of free fatty acids has been shown to enhance their ionization efficiency and selectivity in ESI-MS analysis. researchgate.net

Quantitative Analysis of Carnitine and Acylcarnitines via Derivatization to Esters

To overcome the analytical challenges posed by the high polarity and low volatility of carnitine and acylcarnitines, derivatization to their ester forms is a common and effective strategy. acs.orgnih.gov This chemical modification enhances their chromatographic retention on reversed-phase columns and improves their detectability by mass spectrometry. acs.org

The most common derivatization method involves the formation of butyl esters using butanolic-HCl. nih.gov This approach is widely used in newborn screening programs for the simultaneous analysis of amino acids and acylcarnitines. nih.gov Another derivatization agent used is pentafluorophenacyl trifluoromethanesulfonate (B1224126), which allows for highly selective detection by MS/MS. acs.orgoup.com This method has been shown to be rapid and complete, without causing hydrolysis of the acylcarnitines. acs.org The resulting pentafluorophenacyl esters of carnitine and acylcarnitines yield specific product ions upon fragmentation, enabling their precise quantification. acs.org

The choice of derivatization reagent and method is critical and depends on the specific analytical platform and the research question. For instance, propyl chloroformate has been used to create volatile acyl N-demethylcarnitine propyl esters for GC-MS analysis. nih.gov

Chromatographic Separation Techniques for Carnitine Esters

Chromatographic techniques are essential for separating carnitine methyl ester and other acylcarnitines from complex mixtures prior to their detection. This separation is crucial for resolving isomeric compounds and reducing matrix interference, leading to more accurate quantification. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) for Ester Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carnitine esters. nih.govnih.gov It offers the ability to separate a wide range of acylcarnitines based on their chain length and polarity. nih.gov The separation is typically achieved on reversed-phase columns, where the more hydrophobic, longer-chain acylcarnitines are retained longer than the more polar, shorter-chain ones. nih.gov

Due to the low UV absorbance of carnitine, pre-column derivatization with a UV-active or fluorescent tag is often necessary for detection. oup.comcolab.wskosfaj.org For instance, derivatization with p-bromophenacyl bromide allows for UV detection at 260 nm. oup.com The use of mixed-mode columns, which combine reversed-phase and ion-exchange properties, can also provide excellent separation of carnitine and related compounds. sielc.com

When coupled with mass spectrometry, HPLC provides a powerful tool for comprehensive acylcarnitine profiling, enabling the separation and identification of numerous species in a single run. acs.orgoup.comacs.orgrestek.comrestek.com This combination allows for the resolution of isomeric acylcarnitines that are indistinguishable by MS alone. nih.govrestek.com

Table 1: HPLC Methods for Carnitine Ester Analysis

| Column Type | Mobile Phase | Detection Method | Application |

|---|---|---|---|

| Reversed-phase C8 | Sequential ion-exchange/reversed-phase | Ion Trap Mass Spectrometer | Quantification of carnitine and 15 acylcarnitines in serum albumin. acs.org |

| Reversed-phase | Not specified | Not specified | Analysis of plasma carnitine ester profiles. nih.gov |

| Silica | Isocratic | UV and radioactive emission | Separation of long-chain acylcarnitines and phospholipids. nih.gov |

| Primesep 100 mixed-mode | Water/Acetonitrile with sulfuric acid gradient | UV at 205 nm | Separation of L-carnitine and Arginine. sielc.com |

| Newcrom R1 reversed-phase | Acetonitrile/Water with phosphoric acid | MS-compatible | Analysis of Acetyl-L-carnitine hydrochloride. sielc.com |

| Raptor ARC-18 | Not specified | LC-MS/MS | Analysis of 25 underivatized acylcarnitines. restek.comrestek.com |

This table is based on data from the provided text and is for illustrative purposes.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is only suitable for volatile and thermally stable compounds. Since carnitine and its esters are non-volatile, they require derivatization to increase their volatility before GC analysis. nih.gov

A common approach involves esterification followed by N-demethylation to produce volatile acyl N-demethylcarnitine propyl esters. nih.gov These derivatives can then be separated on a GC column and detected by mass spectrometry (GC-MS). nih.gov This method has proven to be sensitive, with detection limits in the nanogram range for medium-chain acylcarnitines. nih.gov While GC-MS is a robust technique, the additional derivatization steps can be more complex compared to some HPLC methods. hmdb.caresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Carnitine methyl ester chloride |

| Acylcarnitine |

| L-Carnitine |

| Acetylcarnitine |

| Propionylcarnitine |

| Octanoylcarnitine |

| Palmitoylcarnitine |

| Isovalerylcarnitine |

| Tiglyl-carnitine |

| Octenoylcarnitine |

| Decanoylcarnitine |

| Butyryl-L-carnitine |

| Isobutyryl-L-carnitine |

| Valeryl-L-carnitine |

| 2-methyl-butyryl-L-carnitine |

| p-bromophenacyl bromide |

| pentafluorophenacyl trifluoromethanesulfonate |

| propyl chloroformate |

| butanolic-HCl |

Method Validation for Precision, Accuracy, and Sensitivity in Research Settings

Precision: This refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Accuracy: This is the closeness of the mean of a set of results to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and is expressed as the percentage recovery.

Sensitivity: The sensitivity of an analytical method is its ability to discriminate between small differences in analyte concentration. It is often defined by the Limit of Detection (LOD), the lowest concentration of an analyte that can be reliably detected, and the Limit of Quantitation (LOQ), the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Studies validating HILIC-MS/MS methods for acylcarnitines have demonstrated excellent precision, with RSDs typically below 15%, and high accuracy, with recovery rates often between 85% and 115%. The sensitivity of these methods is also very high, with LOQs often in the low nanomolar range, allowing for the detection and quantification of these compounds even at very low concentrations in biological matrices.

| Validation Parameter | Typical Acceptance Criteria in Research |

| Precision (RSD) | < 15% |

| Accuracy (% Recovery) | 85% - 115% |

| Sensitivity (LOQ) | Dependent on application, often in the nanomolar range |

Interactive Data Table: Method Validation Parameters

Biochemical Mechanisms and Interactions of Carnitine Esters with Implications for Methyl Ester Chloride

Role in Mitochondrial Bioenergetics and Fatty Acid Metabolism

Carnitine esters are central to mitochondrial function, primarily by facilitating the transport of fatty acids for energy production and by modulating key metabolic ratios within the mitochondrial matrix. nih.govnih.gov

The inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated form, acyl-Coenzyme A (acyl-CoA). youtube.comyoutube.compatsnap.com The carnitine shuttle system is the essential transport mechanism that overcomes this barrier, enabling these molecules to enter the mitochondrial matrix for beta-oxidation. youtube.comkhanacademy.orgunibas.it This process involves a coordinated sequence of three key proteins:

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, CPT I catalyzes the transfer of an acyl group from a long-chain acyl-CoA to L-carnitine, forming a long-chain acylcarnitine ester. khanacademy.orgencyclopedia.pubwikipedia.org This initial step is the rate-limiting and primary regulatory point of fatty acid oxidation. youtube.com

Carnitine-Acylcarnitine Translocase (CACT): The newly formed acylcarnitine is then transported across the inner mitochondrial membrane into the matrix by CACT. khanacademy.orgunibas.itencyclopedia.pub This transport occurs in a 1:1 exchange for a molecule of free carnitine, which is moved from the matrix back into the intermembrane space. unibas.it

Carnitine Palmitoyltransferase II (CPT II): Situated on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I. youtube.comkhanacademy.orgencyclopedia.pub It transfers the acyl group from the acylcarnitine to a mitochondrial Coenzyme A molecule, regenerating the acyl-CoA within the matrix and releasing free carnitine. khanacademy.orgcolumbia.edu

The regenerated acyl-CoA is now available for the beta-oxidation pathway, while the freed carnitine is shuttled back to the cytosol by CACT to participate in another transport cycle. youtube.comyoutube.com While this system is crucial for long-chain fatty acids, medium- and short-chain fatty acids can cross the mitochondrial membrane largely independent of the carnitine shuttle. nih.govyoutube.com

The carnitine system plays a crucial role in maintaining metabolic homeostasis by buffering the intramitochondrial ratio of acetyl-CoA to free Coenzyme A (CoA). nih.govnih.govresearchgate.net Acetyl-CoA is a central product of both fatty acid beta-oxidation and glucose oxidation (via pyruvate). encyclopedia.pubnih.gov An accumulation of acetyl-CoA can inhibit key enzymes, notably the pyruvate (B1213749) dehydrogenase (PDH) complex, which is the rate-limiting step in carbohydrate oxidation. nih.govnih.gov

Carnitine acetyltransferase (CAT), an enzyme present within the mitochondria, can transfer acetyl groups from acetyl-CoA to free carnitine, forming acetyl-L-carnitine. nih.gov This reaction serves two main purposes:

It liberates free CoA, which is essential for the continued operation of the beta-oxidation spiral and the Krebs cycle. nih.gov

It reduces the concentration of acetyl-CoA, thereby alleviating the inhibition of PDH and allowing for the continued oxidation of glucose, a mechanism referred to as metabolic flexibility. nih.govnih.gov

The resulting acetylcarnitine can be transported out of the mitochondria, effectively removing excess acetyl groups and maintaining a balanced mitochondrial CoA pool. researchgate.net This buffering capacity is critical in tissues with high energy demands, such as the heart and skeletal muscle. youtube.com

Once transported into the mitochondrial matrix, acyl-CoAs are substrates for the beta-oxidation pathway. khanacademy.orgunibas.it This metabolic process systematically cleaves the fatty acid chain into two-carbon acetyl-CoA units. youtube.com In vitro studies using cultured cells, such as fibroblasts and oocytes, have demonstrated the direct link between carnitine availability and the rate of beta-oxidation. nih.govresearchgate.net For instance, supplementing culture medium with L-carnitine has been shown to significantly increase the rate of palmitic acid oxidation. researchgate.net

In models where components of the carnitine shuttle, like CPT II or CACT, are deficient, a marked decrease in the oxidation of long-chain fatty acids is observed, leading to an accumulation of their corresponding acylcarnitines. nih.gov These findings from in vitro systems underscore the indispensable role of the carnitine-dependent transport mechanism for the mitochondrial catabolism of long-chain fatty acids. nih.gov

Peroxisomal Metabolism and Acylcarnitine Shuttling

While mitochondria are the primary site for the oxidation of most fatty acids, peroxisomes handle the metabolism of specific lipid classes that are incompatible with mitochondrial enzymes, such as very-long-chain fatty acids (VLCFAs, >C22) and branched-chain fatty acids. nih.govnih.govyoutube.com Peroxisomal beta-oxidation differs from the mitochondrial pathway; it is not directly coupled to ATP synthesis and is less efficient, serving primarily to shorten the fatty acid chains. youtube.comyoutube.com

Carnitine is essential for integrating peroxisomal and mitochondrial metabolism. nih.govnih.gov Peroxisomes contain their own carnitine acyltransferases, including carnitine octanoyltransferase (CROT) and peroxisomal carnitine acetyltransferase (CrAT), which handle medium- and short-chain acyl-CoAs, respectively. nih.gov These enzymes convert the chain-shortened acyl-CoA products of peroxisomal oxidation into acylcarnitines. nih.govnih.gov These acylcarnitines can then be exported from the peroxisome and shuttled into the mitochondria for complete oxidation to CO2 and water via the Krebs cycle. nih.gov

This peroxisome-mitochondria acylcarnitine shuttle is also a compensatory mechanism. nih.gov Studies on human fibroblasts with deficient mitochondrial carnitine shuttle function have shown that peroxisomal oxidation of medium- and long-chain fatty acids increases, leading to the production and extracellular accumulation of intermediates like C10-carnitine. nih.gov

Enzymatic Hydrolysis and Biotransformation Pathways of Carnitine Esters

The formation and breakdown of carnitine esters are tightly regulated by a family of enzymes known as carnitine acyltransferases. Their specificities for acyl groups of different chain lengths and their distinct subcellular locations ensure the proper trafficking and metabolism of fatty acids.

The carnitine acyltransferase family includes several key enzymes, each with a defined role based on its location and substrate preference. capes.gov.br The reversible nature of these enzymes allows them to manage the dynamic flow of acyl groups between CoA and carnitine pools. researchgate.net

Carnitine Palmitoyltransferase I (CPT I): As the gateway to mitochondrial fatty acid oxidation, CPT I exhibits high specificity for long-chain acyl-CoAs (typically C14-C20). encyclopedia.pubwikipedia.org It is potently inhibited by malonyl-CoA, the first committed intermediate in fatty acid synthesis, which prevents the simultaneous occurrence of fatty acid synthesis and degradation. wikipedia.orgyoutube.com

Carnitine-Acylcarnitine Translocase (CACT): This protein is not an enzyme but a transporter that facilitates the movement of acylcarnitines across the inner mitochondrial membrane in exchange for free carnitine. khanacademy.orgunibas.it Its affinity for acylcarnitines is much higher than for carnitine on the cytosolic side, ensuring the preferential import of fatty acids into the matrix. unibas.it

Carnitine Acetyltransferase (CAT): This enzyme is most active with short-chain acyl groups (C2-C6). nih.govnih.gov It is found in the mitochondrial matrix, peroxisomes, and even the endoplasmic reticulum. Its primary role in the mitochondria is to buffer the acetyl-CoA/CoA ratio by forming acetylcarnitine. nih.gov Due to its specificity for short-chain substrates, CAT would be the principal enzyme interacting with carnitine esters like Carnitine methyl ester chloride. Studies with purified CAT from pigeon breast muscle show it actively transfers acyl groups up to 10 carbons long, though its highest efficiency is with shorter chains. nih.govnih.gov

Carnitine Octanoyltransferase (CROT): Primarily located in peroxisomes, CROT is specific for medium-chain acyl-CoAs (C6-C12). nih.govresearchgate.net It plays a crucial role in converting the products of peroxisomal VLCFA oxidation into medium-chain acylcarnitines for their subsequent transport to mitochondria. nih.gov

In addition to these transferases, carnitine ester hydrolases (carboxylesterases) exist that can cleave acylcarnitines back to free carnitine and a fatty acid. nih.gov Research on rat liver microsomes identified hydrolases that are most active with medium-chain acylcarnitines (C12-C14) and could potentially be involved in detoxification or carnitine transport. nih.gov

The substrate specificities and locations of these key enzymes are summarized in the table below.

| Enzyme/Transporter | Abbreviation | Primary Location | Primary Substrate(s) (Acyl Chain Length) | Key Function |

| Carnitine Palmitoyltransferase I | CPT I | Outer Mitochondrial Membrane | Long-chain (C14-C20) | Catalyzes the formation of acylcarnitine from acyl-CoA for transport. encyclopedia.pubwikipedia.org |

| Carnitine Palmitoyltransferase II | CPT II | Inner Mitochondrial Membrane (Matrix side) | Long-chain (C14-C20) | Converts acylcarnitine back to acyl-CoA in the mitochondrial matrix. encyclopedia.pubcolumbia.edu |

| Carnitine-Acylcarnitine Translocase | CACT | Inner Mitochondrial Membrane | Acylcarnitines / Carnitine | Transports acylcarnitine into the matrix in exchange for free carnitine. khanacademy.orgunibas.it |

| Carnitine Acetyltransferase | CAT | Mitochondria, Peroxisomes | Short-chain (C2-C6) | Buffers the acetyl-CoA/CoA ratio; handles short-chain acyl groups. nih.govnih.gov |

| Carnitine Octanoyltransferase | CROT | Peroxisomes | Medium-chain (C6-C12) | Facilitates export of chain-shortened fatty acids from peroxisomes to mitochondria. nih.govresearchgate.net |

Cellular Uptake and Transport Mechanisms of Carnitine Esters

The entry of L-carnitine and its esters into cells is a regulated process mediated by specific transport proteins embedded in the cell membrane. Understanding these transporters is key to comprehending the bioavailability and tissue distribution of compounds like carnitine methyl ester chloride.

The primary protein responsible for the cellular uptake of L-carnitine is the Organic Cation/Carnitine Transporter Novel 2 (OCTN2), also known as Solute Carrier Family 22 Member 5 (SLC22A5). nih.govnih.gov This transporter is crucial for maintaining carnitine homeostasis. nih.gov

OCTN2 is a high-affinity, sodium-dependent transporter. solvobiotech.comwikipedia.org The dependence on sodium allows for the active transport of carnitine into cells against a concentration gradient, leading to intracellular carnitine concentrations that are significantly higher than in the blood plasma. nih.gov It is widely expressed in various tissues, including the small intestine, kidneys, heart, skeletal muscle, and liver. solvobiotech.comnih.govmedlineplus.gov Its function is critical for the intestinal absorption of dietary carnitine and for the reabsorption of carnitine from urine in the kidneys, thus preventing its loss. nih.govnih.gov

OCTN2 is polyspecific, meaning it can transport a range of molecules. Its substrates include not only L-carnitine but also short-chain acylcarnitines and certain cationic drugs like quinidine (B1679956) and verapamil. solvobiotech.com This suggests that short-chain synthetic esters, such as carnitine methyl ester chloride, are potential substrates for transport by OCTN2. The transporter's function can be influenced by the lipid environment of the cell membrane; for instance, cholesterol has been shown to stimulate L-carnitine influx by increasing the transporter's affinity for its substrate. researchgate.netcnr.it

Mutations in the SLC22A5 gene lead to primary carnitine deficiency, a condition characterized by impaired carnitine transport, low serum carnitine levels, and reduced intracellular accumulation, which can result in severe pathologies like heart failure and muscle weakness. wikipedia.orgmedlineplus.gov

Table 1: Characteristics of the OCTN2 (SLC22A5) Transporter

| Feature | Description | Source(s) |

| Gene Name | SLC22A5 | solvobiotech.commedlineplus.gov |

| Protein Name | Organic Cation/Carnitine Transporter Novel 2 (OCTN2) | nih.govsolvobiotech.com |

| Transport Mechanism | High-affinity, Na+-dependent symporter | nih.govsolvobiotech.comwikipedia.org |

| Primary Substrate | L-Carnitine | solvobiotech.com |

| Other Substrates | Short-chain acylcarnitines, various organic cations (e.g., TEA), certain drugs | solvobiotech.com |

| Tissue Distribution | Widely expressed; notably in small intestine (apical membrane), kidney (apical membrane), heart, skeletal muscle, liver | solvobiotech.comnih.gov |

| Primary Function | Intestinal absorption and renal reabsorption of L-carnitine; distribution to tissues | nih.govnih.gov |

| Clinical Relevance | Mutations cause Systemic Primary Carnitine Deficiency | wikipedia.orgmedlineplus.gov |

While active transport via OCTN2 is the primary route for L-carnitine uptake, other mechanisms can contribute to the cellular permeation of its derivatives, especially synthetic esters. Orally administered carnitine can be absorbed through both transporter-mediated processes and passive diffusion. conicet.gov.ar

For a synthetic derivative like carnitine methyl ester chloride, cellular entry is likely a dual process:

Active Transport: As a short-chain carnitine ester, it is a probable substrate for the OCTN2 transporter, similar to endogenous esters like acetyl-L-carnitine. solvobiotech.com This would be an efficient, albeit saturable, pathway.

Passive Diffusion: The physicochemical properties of the ester, such as its lipophilicity, will influence its ability to diffuse directly across the lipid bilayer of the cell membrane. Esterification of the polar carboxylic acid group of carnitine can increase its lipid solubility, potentially enhancing its rate of passive diffusion compared to free L-carnitine.

Molecular and Cellular Biological Investigations of Carnitine Esters

The exploration of carnitine esters at the molecular and cellular level has revealed significant insights into their roles in fundamental biological processes. The following sections detail the findings from in vitro studies on carnitine methyl ester chloride, focusing on its influence on cellular energy, mitochondrial function, oxidative stress, and signaling pathways.

Molecular and Cellular Biological Investigations of Carnitine Esters

Impact on Cellular Bioenergetics and Adenosine (B11128) Triphosphate Production in Cell Lines

Carnitine methyl ester chloride has been investigated for its role in cellular bioenergetics, particularly its effect on the production of adenosine triphosphate (ATP), the primary energy currency of the cell. As a derivative of carnitine, it is hypothesized to influence the transport of fatty acids into the mitochondria, a critical step in their oxidation for energy production. Studies in various cell lines are exploring how the esterification of carnitine to its methyl ester form impacts its ability to support or enhance cellular energy metabolism. The efficiency of ATP synthesis is a key parameter in these investigations, with research aiming to elucidate whether carnitine methyl ester chloride can serve as a readily available substrate or modulator to boost cellular energy levels under different metabolic conditions.

Modulation of Mitochondrial Function and Dynamics (in vitro studies)

The mitochondrion is a central hub for cellular metabolism and energy production, and its proper function is vital for cell health. Carnitine esters, including the methyl ester chloride derivative, are being examined for their ability to modulate various aspects of mitochondrial activity and structure in controlled laboratory settings.

Mitochondrial Membrane Potential Regulation

The mitochondrial membrane potential (ΔΨm) is a crucial indicator of mitochondrial health and is essential for ATP synthesis. In vitro studies have investigated the effect of carnitine methyl ester chloride on the regulation of this potential. A stable and high mitochondrial membrane potential is generally associated with healthy, respiring mitochondria. Research in this area focuses on how carnitine methyl ester chloride might help maintain or restore ΔΨm in cells subjected to metabolic stress or toxic insults, thereby preserving mitochondrial integrity and function.

Respiration and Oxygen Consumption Rates

Mitochondrial respiration, the process of converting oxygen and nutrients into ATP, is a fundamental aspect of cellular metabolism. The rate of oxygen consumption is a direct measure of the activity of the electron transport chain and oxidative phosphorylation. In vitro studies are assessing the influence of carnitine methyl ester chloride on cellular respiration rates. These investigations aim to determine if this compound can enhance the efficiency of oxygen utilization and respiratory capacity in isolated mitochondria or whole-cell models, which could have implications for conditions characterized by impaired mitochondrial respiration.

Mechanisms of Oxidative Stress Modulation and Antioxidant Action in Cell Culture Models

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in a wide range of cellular pathologies. The potential of carnitine and its esters to counteract oxidative damage has been a significant area of research.

Free Radical Scavenging and Redox Homeostasis

In vitro studies using various cell culture models are exploring the capacity of carnitine methyl ester chloride to act as an antioxidant. These investigations focus on its ability to directly scavenge free radicals and to support the endogenous antioxidant defense systems of the cell, thereby helping to maintain redox homeostasis. The mechanisms under investigation include the potential for carnitine methyl ester chloride to donate electrons to neutralize reactive species and to upregulate the expression or activity of key antioxidant enzymes.

Investigation of Cellular Signaling Pathway Modulation (in vitro studies)

Carnitine and its derivatives are increasingly recognized not just for their metabolic roles but also for their ability to influence cellular signaling pathways. These pathways govern a multitude of cellular processes, including growth, proliferation, and response to stress. In vitro research is beginning to unravel how carnitine methyl ester chloride may modulate specific signaling cascades. By influencing key signaling molecules, this compound could potentially exert broader effects on cellular function beyond its direct involvement in energy metabolism and antioxidant defense.

In-depth Analysis Reveals Scant Research on Carnitine Methyl Ester Chloride's Cellular Impact

Despite a comprehensive search of scientific literature, detailed molecular and cellular biological investigations specifically focused on carnitine methyl ester chloride are strikingly limited. While the broader family of carnitine esters has been the subject of extensive research, data pertaining solely to the methyl ester derivative and its interaction with key cellular pathways, calcium signaling, and gene expression remains largely unavailable in the public domain.

While research on related compounds such as L-carnitine and its acetyl and palmitoyl (B13399708) esters offers a glimpse into the potential biological roles of carnitine derivatives, it is crucial to note that these findings cannot be directly extrapolated to carnitine methyl ester chloride. The specific chemical structure of an ester significantly influences its biological activity.

Interaction with AMPK, Nrf2, NF-κB, PI3K/Akt Pathways

There is a significant body of research on how L-carnitine and its other derivatives modulate key signaling pathways that regulate cellular metabolism, inflammation, and survival. For instance, L-carnitine has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. frontiersin.orgnih.govukrbiochemjournal.org Activation of AMPK by L-carnitine can, in turn, influence downstream targets involved in fatty acid oxidation and glucose uptake. frontiersin.org

The Nrf2 pathway, a critical regulator of the cellular antioxidant response, is also modulated by L-carnitine. Studies have demonstrated that L-carnitine can enhance the activation of Nrf2, thereby protecting cells from oxidative stress. nih.govresearchgate.netnih.govresearchgate.net This protective effect is partly mediated through the PI3K/Akt signaling pathway, which can lead to the nuclear translocation of Nrf2. nih.gov

Regarding the NF-κB pathway, which is central to the inflammatory response, L-carnitine and its derivatives have been shown to have inhibitory effects. nih.govresearchgate.netnih.gov Acetyl-L-carnitine, for example, has been found to ameliorate atherosclerotic inflammation by downregulating the TLR4/NF-κB pathway. sciopen.com This suggests a role for certain carnitine esters in mitigating inflammation.

The PI3K/Akt pathway, a key signaling cascade for cell growth, proliferation, and survival, is also influenced by carnitine and its esters. nih.govresearchgate.netnih.govresearchgate.netsensusimpact.com Propionyl-L-carnitine has been shown to induce the activation of eNOS and nitric oxide synthesis in endothelial cells through the PI3K/Akt pathway. researchgate.net

However, it is imperative to reiterate that these findings are based on studies of L-carnitine, acetyl-L-carnitine, and propionyl-L-carnitine, and not carnitine methyl ester chloride.

Calcium Signaling Modulation

The modulation of calcium signaling is another area where carnitine esters have demonstrated activity. nih.gov Specifically, long-chain acylcarnitines, such as palmitoylcarnitine, have been shown to disturb calcium homeostasis in cardiomyocytes, which can contribute to cardiotoxicity. nih.gov This highlights the diverse and sometimes detrimental effects of different carnitine esters. The precise mechanisms by which different carnitine esters modulate calcium signaling can vary.

Effects on Gene Expression Regulation (in vitro studies)

The regulation of gene expression is a key mechanism through which carnitine esters exert their biological effects.

Transcription Factor Activation (e.g., PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in the regulation of lipid and carbohydrate metabolism. nih.govoup.com L-carnitine and its derivatives can influence the activity of PPARs. ukrbiochemjournal.orgfrontiersin.orgnih.gov For example, the expression of genes involved in carnitine biosynthesis and transport appears to be under the transcriptional regulation of PPARα. nih.govbohrium.com The activation of PPARs by their ligands leads to the transcription of target genes involved in fatty acid catabolism. oup.com

Modulation of Genes related to Lipid Metabolism and Apoptosis

In vitro studies have shown that L-carnitine supplementation can affect the expression of genes involved in lipid metabolism. nih.gov For instance, L-carnitine can enhance lipid metabolism during the in vitro maturation of oocytes, improving their developmental competence.

Furthermore, L-carnitine has been demonstrated to modulate the expression of genes involved in apoptosis, the process of programmed cell death. nih.govnih.gov Studies have shown that L-carnitine can increase the expression of the anti-apoptotic gene Bcl-2 and decrease the expression of the pro-apoptotic gene Bax. nih.govnih.gov

Exploration of Synthetic Carnitine Ester Derivatives as Molecular Delivery Vehicles (in vitro studies)

A series of synthetic alkyl acyl carnitine esters have been developed and investigated as potential non-viral vectors for gene delivery. acs.org These cationic lipids can form complexes with DNA and facilitate its transfer into cells. The structure of these synthetic esters, with their positively charged head group and hydrophobic tails, allows for the formation of liposomes that can encapsulate and deliver genetic material.

Concluding Remarks

Mechanistic Studies of Carnitine Methyl Ester Chloride in Preclinical and In Vitro Disease Models

Extensive research has been conducted on carnitine and its derivatives, such as L-carnitine and acetyl-L-carnitine, for their roles in various metabolic and neurobiological pathways. However, specific mechanistic studies focusing solely on the chemical compound "Carnitine methyl ester chloride" in preclinical and in vitro disease models are not available in the current scientific literature.

Despite a thorough search for studies directly investigating Carnitine methyl ester chloride, no specific data were found for its effects in the following models:

Mechanistic Studies in Preclinical and in Vitro Disease Models

Neurobiological Models (in vitro and animal models of neuroprotection)

Mitochondrial Dysfunction in Neural Models

The available body of research extensively covers the roles of L-carnitine and acetyl-L-carnitine in these areas. For instance, studies on C-methylated carnitine analogs have been performed to understand their impact on fatty acid oxidation. nih.gov Research has also delved into the neuroprotective properties of acetyl-L-carnitine in various in vitro models of neuronal damage. nih.govnih.gov Furthermore, the effects of L-carnitine on mitochondrial function in human neuronal cells have been a subject of investigation. researchgate.net

However, as per the strict focus on "Carnitine methyl ester chloride," no relevant research findings, data tables, or detailed discussions can be provided. The scientific community has yet to publish studies specifically examining the mechanistic actions of this particular carnitine ester in the context of the outlined disease models.

Reproductive Biology and Oocyte/Embryo Development (in vitro studies)

L-carnitine and its derivatives are crucial for the development of oocytes and early embryos, primarily due to their roles in energy metabolism and as antioxidants. researchgate.netnih.gov Poor quality in oocytes is a significant factor in female infertility, and research has explored supplements to enhance their viability. researchgate.netnih.gov Carnitine's involvement in lipid metabolism is central, as it facilitates the transport of fatty acids into the mitochondria for β-oxidation, a key process for generating ATP. researchgate.netnih.gov This is particularly important for the maturing oocyte and the developing embryo, which require substantial energy. researchgate.netnih.gov

In vitro studies have demonstrated that supplementing culture media with L-carnitine can improve oocyte quality and subsequent embryonic development. researchgate.netnih.gov It has been shown to enhance the activity of respiratory chain enzymes and modulate glucose metabolism. researchgate.netnih.gov Furthermore, carnitine compounds act as antioxidants, protecting against oxidative damage and inhibiting apoptosis, which is a cellular response to oxidative stress. researchgate.netnih.gov

Research in various mammalian species has highlighted the benefits of L-carnitine supplementation during in vitro maturation (IVM) of oocytes. Studies have shown that L-carnitine can improve the developmental competence of oocytes, leading to higher rates of blastocyst formation. nih.govmdpi.com For instance, in buffalo oocytes, L-carnitine supplementation in the growth medium increased the oocyte diameter, reduced the degeneration rate, and improved the rate of nuclear maturation to the metaphase II (MII) stage. mdpi.com Similarly, in dairy cattle, adding L-carnitine to the maturation medium for somatic cell nuclear transfer (SCNT) embryos led to a significant reduction in cytoplasmic lipid content, improved blastocyst production, a lower apoptotic index, and a higher subsequent pregnancy rate. nih.gov

The beneficial effects are not limited to oocyte maturation. Studies on mouse embryos have shown that the addition of L-carnitine to the culture medium can improve the development of 2-cell embryos to the hatched blastocyst stage. nih.gov This positive outcome is attributed to both enhanced mitochondrial lipid metabolism and the reduction of oxidative stress. nih.gov The number of cells in the blastocyst's inner cell mass, a marker of embryo quality, is crucial for successful implantation, and L-carnitine appears to support this aspect of development. nih.gov

However, the effects can be concentration-dependent. For example, one study on mouse embryos suggested that while a concentration of 0.5 mg/ml of L-carnitine may have antioxidant benefits, a higher concentration of 4 mg/ml could have toxic effects on in vitro embryo development. nih.gov

Table 1: Effects of L-Carnitine Supplementation on in vitro Oocyte and Embryo Development

| Model System | Key Findings | Reported Mechanisms | Citation |

|---|---|---|---|

| General Oocyte/Embryo | Improves oocyte quality and embryo growth. | Facilitates fatty acid transport for β-oxidation, modulates glucose metabolism, enhances respiratory chain enzyme activity, antioxidant, anti-apoptotic. | researchgate.netnih.gov |

| Mouse Embryos | 0.5 mg/ml improves development to hatched blastocyst stage. | Enhances mitochondrial lipid metabolism, reduces oxidative stress. | nih.gov |

| Dairy Cattle SCNT Embryos | 0.5 mg/ml reduces cytoplasmic lipid content, improves blastocyst production, lowers apoptosis, and increases pregnancy rates. | Controls fatty acid transport into the mitochondrial β-oxidation pathway, improving lipid metabolism. | nih.gov |

| Buffalo Oocytes | Increases oocyte diameter, reduces degeneration, promotes antrum-like structures, and supports nuclear maturation. | Enhances growth and prevents degeneration. | mdpi.com |

| Bovine Embryos | Late in vitro culture supplementation reduced mitochondrial activity and lipid content, and upregulated genes associated with better embryo quality. | Acts as a metabolism modulator. | mdpi.com |

Other Preclinical Models Investigating Cellular Stress Responses (e.g., radiation-induced damage in animal models)

Carnitine and its derivatives, such as Acetyl-L-carnitine (ALC), have demonstrated protective effects against cellular damage induced by various stressors, most notably ionizing radiation. researchgate.net The radioprotective properties of these endogenous compounds are of significant interest because many synthetic radioprotective agents are toxic at effective doses. researchgate.net

Studies in animal models have shown that both L-carnitine and ALC can shield tissues and organs from the damaging effects of radiation. researchgate.net The mechanism of this protection is multi-faceted but is largely attributed to their antioxidant and free radical scavenging capabilities. onkder.org

In a study involving rats exposed to gamma-irradiation, administration of ALC for five consecutive days before a single dose of radiation resulted in a significant increase in the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSHPx), as well as the level of reduced glutathione (GSH) in lung and liver tissues. nih.gov These are endogenous antioxidants that were depleted by the radiation treatment alone. nih.gov The ALC treatment also led to a significant decrease in markers of oxidative damage, such as malondialdehyde (MDA) and total nitrate/nitrite (NOx) levels in both lung and liver tissues. nih.gov

Further research on radiation-induced lung injury in rats has shown that L-carnitine can mitigate damage through antioxidant, anti-inflammatory, and anti-apoptotic mechanisms. nih.gov In this model, L-carnitine treatment reduced emphysema, hyperemia, total oxidant status, and the expression of inflammatory and apoptotic markers like TNF-α and caspase-3 in lung tissue following radiation exposure. nih.gov The protective effects were linked to the AMPK/SIRT1/TGF-1β pathway, where L-carnitine increased the expression of AMPK and SIRT1 genes while decreasing TGF-1β, thereby reducing fibrosis. nih.gov

The protective effects of carnitine are not limited to the lungs. Studies have indicated that L-carnitine can also attenuate radiation-induced damage to the kidneys, particularly the proximal tubules in infant rats, and the testes, where it was shown to reduce morphological changes and germ cell apoptosis. researchgate.net There is also evidence of a protective role against radiation-induced damage to the bladder, although some studies have found no statistically significant effect on certain parameters of bladder toxicity. onkder.org

Table 2: Protective Effects of Carnitine Derivatives Against Radiation-Induced Damage in Animal Models

| Model System | Compound | Key Findings | Reported Mechanisms | Citation |

|---|---|---|---|---|

| Rat (Total Body Irradiation) | Acetyl-L-carnitine (ALC) | Increased SOD and GSHPx activities and GSH levels in lung and liver. Decreased NOx and MDA levels. | Increases endogenous antioxidant defense mechanisms. | nih.gov |

| Rat (Lung Irradiation) | L-carnitine (LCAR) | Reduced emphysema, hyperemia, total oxidant status, caspase-3, and TNF-α. | Antioxidant, anti-inflammatory, and anti-apoptotic effects via the AMPK/SIRT1/TGF-1β pathway. | nih.gov |

| Rat (Testis Irradiation) | L-carnitine | Attenuated morphological changes and germ cell apoptosis. | Protective against germ cell damage. | researchgate.net |

| Rat (Kidney Irradiation) | L-carnitine | Attenuated damage to the proximal tubules in infant rats. | Protective against renal tissue damage. | researchgate.net |

| Rat (Bladder Irradiation) | L-carnitine | Potential protective role against acute bladder toxicity. | Antioxidant and free radical scavenging properties. | onkder.org |

Future Directions and Emerging Research Avenues for Carnitine Methyl Ester Chloride

Development of Novel Analytical Probes Utilizing Methyl Ester Derivatization

The chemical modification of carnitine and its related molecules into methyl esters is a critical step in enhancing their detection and quantification in biological samples. This process, known as derivatization, improves the sensitivity and selectivity of analytical techniques, particularly mass spectrometry. nih.gov

Researchers are actively developing and refining methods that utilize methyl ester derivatization to create a new generation of analytical probes. These probes are essential for accurately profiling carnitine and its various acyl-esters in complex biological matrices like plasma and tissues. nih.gov The derivatization to methyl esters, often accomplished using reagents like butanolic hydrochloride, allows for more robust and reliable measurements. nih.gov This is crucial for studying the intricate balance of carnitine homeostasis and identifying potential biomarkers for various diseases. nih.gov

The ability to concurrently measure a wide range of amino acids and acylcarnitines, including their methyl ester forms, in a single, rapid analysis is a significant advancement. nih.gov This approach holds promise for improving our understanding of metabolic dysregulation in conditions such as diabetes and cardiovascular disease. nih.gov

Elucidation of Specific Cellular Fates and Biotransformation Products of Carnitine Methyl Esters

Once inside the body, carnitine and its esters undergo a series of transformations. A key area of future research is to map the specific cellular fates and biotransformation products of carnitine methyl esters. While the primary role of carnitine is to transport long-chain fatty acids into the mitochondria for energy production, the metabolic journey of its methyl ester derivative is not fully understood. nih.govyoutube.com

The body's carnitine pool is dynamic, with carnitine and its esters moving between different tissues and compartments. nih.gov Understanding how carnitine methyl ester is absorbed, distributed, metabolized, and excreted is fundamental. Research will likely focus on identifying the enzymes and transporters involved in its processing. For instance, the carnitine shuttle system, which includes enzymes like carnitine palmitoyltransferase I and II and the transporter carnitine-acylcarnitine translocase, is central to carnitine's function. nih.govnih.gov Investigating how carnitine methyl ester interacts with this system will be a key research question.

Furthermore, the biotransformation of carnitine methyl ester may lead to the formation of various metabolites. Identifying and quantifying these products in bodily fluids like urine and feces will provide a comprehensive picture of its metabolic fate. conicet.gov.ar This knowledge is essential for evaluating its biological activity and potential therapeutic applications.

Advanced Mechanistic Investigations in Complex in vitro Systems and Preclinical Models

To fully grasp the potential of carnitine methyl ester chloride, researchers are employing sophisticated in vitro systems and preclinical models. These advanced models allow for detailed mechanistic investigations into how this compound influences cellular processes.

In vitro studies using cell cultures, including human-derived cells, are invaluable for dissecting the molecular pathways affected by carnitine methyl ester. For example, studies on human iPSC-derived dopaminergic neurons have been used to investigate the synergistic effects of L-acetylcarnitine (a related carnitine ester) with other compounds. nih.gov Similar models could be used to explore the specific effects of carnitine methyl ester on neuronal cells or other cell types. The influence of carnitine and its esters on the differentiation of adult stem cells is another area of active investigation, with studies showing they can modulate mesenchymal differentiation. researchgate.net

Preclinical models, particularly in rodents, are crucial for understanding the physiological and therapeutic effects of carnitine derivatives in a whole-organism context. For instance, a synthetic lipoylcarnitine derivative, lipoyl-L-carnitine methyl ester iodide, has shown protective effects in a mouse model of retinal detachment. arvojournals.org This suggests that carnitine methyl esters could have neuroprotective properties. Other preclinical studies have investigated the role of carnitine palmitoyl (B13399708) transferase 1 (CPT1) inhibition in models of experimental autoimmune encephalitis, highlighting the importance of the carnitine system in inflammatory conditions. plos.org Future research will likely involve testing carnitine methyl ester chloride in various disease models to elucidate its therapeutic potential and mechanism of action.

Below is a table summarizing key research findings related to carnitine esters in various models:

| Research Area | Model System | Key Findings | Reference |

| Neuroprotection | Mouse model of retinal detachment | Lipoyl-L-carnitine methyl ester iodide reduced photoreceptor cell death and inflammation. | arvojournals.org |

| Stem Cell Differentiation | Human mesenchymal stem cells | Carnitine and acetylcarnitine stimulated osteogenesis and chondrogenesis while reducing adipogenesis. | researchgate.net |

| Autoimmune Disease | Rodent models of experimental autoimmune encephalitis | Inhibition of carnitine palmitoyl transferase 1 (CPT1) showed therapeutic effects. | plos.org |

| Neurodevelopment | Human iPSC-derived dopaminergic neurons | L-acetylcarnitine showed synergistic effects with L-methylfolate on neuronal morphology. | nih.gov |

| In Vitro Fertilization | Bovine embryos | L-carnitine supplementation during in vitro maturation and culture altered gene expression related to metabolism and pregnancy recognition. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard analytical methodologies for quantifying carnitine methyl ester chloride and its derivatives in biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used for quantification. To avoid hydrolysis artifacts, direct analysis without derivatization is preferred . Internal standards, such as deuterated carnitine (e.g., DL-Carnitine-d9 chloride), improve accuracy by correcting for matrix effects and instrument variability . Sample preparation involves protein precipitation with methanol or acetonitrile, followed by centrifugation to isolate analytes.

Q. How should experimental designs be structured to investigate the role of carnitine esters in fatty acid metabolism?

- Methodological Answer : Use controlled dietary models (e.g., methyl donor-deficient diets) to manipulate endogenous carnitine levels, as demonstrated in studies linking carnitine depletion to reduced tumor multiplicity in mice . Include control groups for diet, age, and genetic background. Measure plasma and tissue acylcarnitine profiles via metabolomics platforms and correlate with functional outcomes (e.g., β-oxidation rates). Validate findings using isotopic tracing (e.g., ¹³C-labeled fatty acids) to track metabolic flux .

Q. What factors influence the stability of carnitine esters during storage and analysis?

- Methodological Answer : Stability is affected by temperature, pH, and enzymatic activity. Store samples at -80°C to inhibit enzymatic degradation. Avoid repeated freeze-thaw cycles. During analysis, use acidic mobile phases (e.g., 0.1% formic acid) in HPLC to suppress ionization-related degradation. For long-term storage, lyophilization in inert atmospheres (e.g., nitrogen) minimizes oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data in studies examining carnitine ester-mediated metabolic flux?

- Methodological Answer : Discrepancies often arise from variations in experimental models (e.g., in vitro vs. in vivo systems) or analytical sensitivity. Cross-validate findings using orthogonal methods:

- Compare results from isotopically labeled tracer studies with enzymatic assays (e.g., CPT1 activity measurements).

- Perform time-resolved metabolomics to capture dynamic changes in acylcarnitine pools .

- Account for confounding factors like diet, circadian rhythm, and tissue-specific expression of carnitine transporters .

Q. What strategies optimize the synthesis of carnitine methyl ester chloride for high-purity research applications?

- Methodological Answer : Synthesis protocols should prioritize regioselectivity and minimize byproducts. For example:

- Use chlorination of vinylidene chloride under controlled UV light to favor 1,1,1-trichloroethane formation, a precursor for esterification reactions .

- Purify intermediates via column chromatography (e.g., silica gel with chloroform/methanol gradients).

- Confirm purity and identity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How can advanced metabolomics platforms elucidate novel roles of carnitine esters in disease pathophysiology?

- Methodological Answer : Employ untargeted metabolomics with HRMS to identify unexpected acylcarnitine species. For neurotoxicity or cancer studies:

- Integrate lipidomics data with transcriptomic profiling to link carnitine ester accumulation to specific pathways (e.g., apoptosis, inflammation).

- Use machine learning algorithms to detect subtle patterns in large datasets, such as associations between carnitine esters and tumor biomarkers .

Methodological Considerations for Data Reporting

- Reproducibility : Document all synthesis and analytical conditions (e.g., reaction times, HPLC gradients) in supplementary materials .

- Ethical Standards : For human studies, clearly outline participant selection criteria and obtain informed consent, particularly when investigating biomarkers linked to genetic disorders (e.g., propionic acidemia) .

- Data Transparency : Share raw metabolomics data in public repositories (e.g., MetaboLights) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。